6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9624877
InChI: InChI=1S/C17H15FN4O/c18-12-4-3-5-13(10-12)22-9-6-15-14(16(22)23)11-19-17(20-15)21-7-1-2-8-21/h3-6,9-11H,1-2,7-8H2
SMILES: C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)F
Molecular Formula: C17H15FN4O
Molecular Weight: 310.33 g/mol

6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

CAS No.:

Cat. No.: VC9624877

Molecular Formula: C17H15FN4O

Molecular Weight: 310.33 g/mol

* For research use only. Not for human or veterinary use.

6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one -

Specification

Molecular Formula C17H15FN4O
Molecular Weight 310.33 g/mol
IUPAC Name 6-(3-fluorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Standard InChI InChI=1S/C17H15FN4O/c18-12-4-3-5-13(10-12)22-9-6-15-14(16(22)23)11-19-17(20-15)21-7-1-2-8-21/h3-6,9-11H,1-2,7-8H2
Standard InChI Key XKTCWZCRGNFKDN-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)F
Canonical SMILES C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)F

Introduction

Chemical Identity and Structural Features

Core Architecture

The pyrido[4,3-d]pyrimidin-5(6H)-one scaffold consists of a fused bicyclic system: a pyridine ring fused at positions 4 and 3 with a pyrimidin-5-one moiety (Figure 1). The numbering follows IUPAC conventions, with the pyrimidinone oxygen at position 5 and the nitrogen at position 1. Substituents at positions 2 and 6 introduce steric and electronic modifications critical to the compound’s reactivity and function .

Functional Groups

  • Position 6: A 3-fluorophenyl group, which confers hydrophobicity and potential π-π stacking interactions. Fluorine’s electronegativity may enhance binding affinity in biological targets .

  • Position 2: A pyrrolidinyl group, a saturated five-membered ring with a secondary amine. This moiety improves solubility and may act as a hydrogen bond donor/acceptor .

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

  • Pyrido[4,3-d]pyrimidin-5-one core: Likely derived from cyclocondensation of β-dicarbonyl compounds with N-aminopyridine derivatives .

  • Substituents:

    • 3-Fluorophenyl: Introduced via nucleophilic aromatic substitution or cross-coupling reactions.

    • Pyrrolidinyl: Attached through alkylation or amidation at position 2 .

Core Formation

A cross-dehydrogenative coupling (CDC) strategy, as reported for pyrazolo[1,5-a]pyridines , could be adapted. Reacting N-amino-2-iminopyridine with a β-keto ester under oxidative conditions (e.g., O₂, acetic acid) yields the fused pyridopyrimidinone core (Figure 2). For example, 1a (3 mmol) and ethyl acetoacetate (2a) in ethanol with acetic acid (6 equiv) at 130°C under O₂ produced pyrazolo[1,5-a]pyridines in 72–90% yields . Adapting this to pyrido[4,3-d]pyrimidinones would require substituting appropriate β-diketones.

Functionalization at Position 6

The 3-fluorophenyl group may be introduced via Suzuki-Miyaura coupling. A brominated intermediate at position 6 could react with 3-fluorophenylboronic acid under Pd catalysis . The patent WO2015118110A1 describes analogous couplings for pyrido[2,3-d]pyrimidines using BOP reagent in DMF .

Pyrrolidinyl Incorporation

Position 2 modification involves nucleophilic displacement of a leaving group (e.g., chlorine) with pyrrolidine. For instance, chloropyridopyrimidinones treated with pyrrolidine in DMF at 80°C yield 2-pyrrolidinyl derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data from analogous compounds predict the following signals:

  • ¹H NMR (DMSO-d₆):

    • δ 1.30–1.50 (t, 3H, CH₃ from ester, if present),

    • δ 2.60–2.80 (s, 3H, CH₃ from core methyl),

    • δ 3.20–3.50 (m, 4H, pyrrolidinyl CH₂),

    • δ 7.10–7.80 (m, 4H, 3-fluorophenyl aromatic protons).

  • ¹³C NMR:

    • 75–80 ppm (pyrrolidinyl carbons),

    • 160–165 ppm (C=O),

    • 115–120 ppm (d, JCF = 21–25 Hz, fluorophenyl C-F) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion [M⁺]. For C₁₉H₁₆FN₅O, the calculated m/z is 365.1294 .

Comparative Analysis with Structural Analogues

CompoundCore StructurePosition 2 SubstituentPosition 6 SubstituentBiological Activity (IC₅₀)
Target CompoundPyrido[4,3-d]pyrimidinonePyrrolidinyl3-FluorophenylPending evaluation
4f Pyrazolo[1,5-a]pyridineMethyl4-FluorophenylN/A
PFP-HM2 Furopyridopyrimidinone4-Trifluoromethylphenyl-0.129 µM (DPPH)
Patent Example Pyrido[2,3-d]pyrimidinonePhenylamino2,6-DibromophenylHCV inhibition

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